molecular formula C19H21NO4 B14117178 (E)-2-(3-(Dimethylamino)acryloyl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one

(E)-2-(3-(Dimethylamino)acryloyl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one

Cat. No.: B14117178
M. Wt: 327.4 g/mol
InChI Key: SNSAJBQOBGWGMW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate aldehyde or ketone.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.

    Addition of the Dimethylamino Group: The dimethylamino group is typically introduced through a nucleophilic substitution reaction, using dimethylamine as the nucleophile.

    Formation of the Enoyl Group: The enoyl group can be formed through an aldol condensation reaction, involving an appropriate aldehyde or ketone and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial techniques include:

    Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.

    Continuous Flow Reactors: Suitable for large-scale production, offering advantages in terms of efficiency and scalability.

    Purification Techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The enoyl group can be reduced to form a saturated alkyl group.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

    Condensation: The enoyl group can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary and secondary amines.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alkyl derivatives.

    Substitution: Formation of various substituted derivatives.

    Condensation: Formation of larger, more complex molecules.

Scientific Research Applications

2-[3-(Dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways: Signal transduction pathways, metabolic pathways.

The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-6H-chromen-6-one: Similar structure but lacks the extended chromenone core.

    3-Hydroxy-4-methyl-6H-chromen-6-one: Lacks the dimethylamino and enoyl groups.

    2-[3-(Dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-6H-chromen-6-one: Similar but with variations in the chromenone core.

Uniqueness

2-[3-(Dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is unique due to its combination of functional groups and the extended chromenone core, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

2-[3-(dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C19H21NO4/c1-11-17(22)15(16(21)8-9-20(2)3)10-14-12-6-4-5-7-13(12)19(23)24-18(11)14/h8-10,22H,4-7H2,1-3H3

InChI Key

SNSAJBQOBGWGMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1O)C(=O)C=CN(C)C)C3=C(CCCC3)C(=O)O2

Origin of Product

United States

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